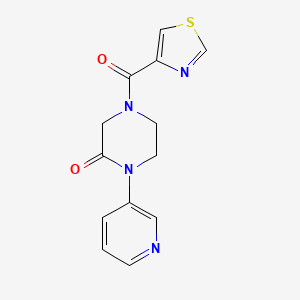

1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one

Description

Properties

IUPAC Name |

1-pyridin-3-yl-4-(1,3-thiazole-4-carbonyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c18-12-7-16(13(19)11-8-20-9-15-11)4-5-17(12)10-2-1-3-14-6-10/h1-3,6,8-9H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSOUXXBKZZASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CSC=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions where a piperazine derivative reacts with a halogenated intermediate.

Coupling with the pyridine ring: This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated intermediates with nucleophiles like amines or thiols.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of a pyridine ring, a thiazole ring, and a piperazine moiety. Its molecular formula is with a molecular weight of 288.33 g/mol. The synthesis typically involves multi-step organic reactions, including:

- Formation of the thiazole ring: Achieved through Hantzsch thiazole synthesis.

- Attachment of the piperazine ring: Via nucleophilic substitution reactions.

- Coupling with the pyridine ring: Often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Anticancer Activity

Research has demonstrated that compounds with structural similarities to 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one exhibit significant anticancer properties. For instance, thiazolidinone derivatives have shown cytotoxic effects against various cancer cell lines.

Case Study:

In a study evaluating thiazolidinone derivatives, compounds similar to 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one displayed IC50 values ranging from 5 to 15 µM against different cancer cell lines, indicating potent anti-proliferative effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | HeLa | 10.0 |

| Compound C | A549 | 15.0 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains.

Research Findings:

In a comparative study of thiazole derivatives:

- The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus.

- It showed an MIC of 12 µg/mL against Escherichia coli.

Anti-Tubercular Activity

The potential anti-tubercular activity has been explored with promising results. Studies indicate that derivatives with similar structural features displayed IC50 values between 1.35 and 2.18 µM against Mycobacterium tuberculosis.

Pharmacological Profile

While the pharmacokinetic properties of this compound have not been extensively characterized, preliminary studies suggest favorable profiles regarding solubility and stability. This makes it a candidate for further development in pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one would involve its interaction with specific molecular targets such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a biological response. Detailed studies would be required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperazin-2-one Cores

Compound A : (S)-(4-Chlorophenyl)-1-(4-(4-(Trifluoromethyl)phenyl)-piperazin-1-yl)-2-(Pyridin-3-yl)ethanone (UDO)

- Structure: Non-lactam piperazine core with pyridin-3-yl, trifluoromethylphenyl, and chlorophenyl substituents.

- Key Features : Lacks the lactam ring but shares the pyridin-3-yl group. The trifluoromethyl group enhances lipophilicity and metabolic stability.

- Activity: Inhibits CYP51 enzyme, showing anti-Trypanosoma cruzi activity comparable to posaconazole .

- The trifluoromethyl group in UDO likely improves pharmacokinetic properties, whereas the thiazole-carbonyl group in the target compound could enhance electrophilicity or target binding.

Compound B : 4-[3-(Hydroxymethyl)-quinolin-2-yl]-1-(1-Methylpyrazol-4-yl)-piperazin-2-one

- Structure: Piperazin-2-one core with quinoline and pyrazole substituents.

- Key Features: Shares the lactam ring but replaces pyridin-3-yl and thiazole-carbonyl with quinoline and pyrazole groups.

- Molecular Weight : 337.4 g/mol, suggesting similar bulkiness to the target compound .

- Comparison: The hydroxymethylquinoline group may confer greater solubility, while the pyrazole substituent offers different π-π stacking interactions. The thiazole-carbonyl in the target compound could provide stronger electron-withdrawing effects.

Compound C : 1-(3-Chlorophenyl)piperazin-2-one

- Structure : Simplest analog with a lactam core and a single chlorophenyl substituent.

- Key Features : Minimal substitution highlights the impact of additional groups in the target compound.

- Comparison : The absence of pyridine and thiazole groups reduces electronic complexity. The target compound’s dual heteroaromatic substituents likely enhance binding specificity and metabolic resistance .

Biological Activity

1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one is a synthetic organic compound characterized by the presence of a pyridine ring, a thiazole ring, and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The chemical structure of 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one can be represented as follows:

The synthesis typically involves multi-step organic reactions, including:

- Formation of the thiazole ring via Hantzsch thiazole synthesis.

- Attachment of the piperazine ring through nucleophilic substitution reactions.

- Coupling with the pyridine ring using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those structurally related to 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one. Thiazolidin-4-one derivatives have shown significant anticancer activities through mechanisms such as enzyme inhibition and apoptosis induction in various cancer cell lines .

Case Study:

A study evaluated a series of thiazolidinone derivatives for their cytotoxic effects against several cancer cell lines. Among these compounds, those containing similar structural motifs to 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one exhibited IC50 values ranging from 5 to 15 µM, indicating potent anti-proliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | HeLa | 10.0 |

| Compound C | A549 | 15.0 |

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Thiazole derivatives are known for their effectiveness against various bacterial strains. For instance, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often below 10 µg/mL .

Research Findings:

In a comparative study of thiazole derivatives:

- The compound exhibited an MIC of 8 µg/mL against S. aureus.

- It showed an MIC of 12 µg/mL against E. coli.

Anti-Tubercular Activity

The potential anti-tubercular activity of related compounds has been explored with promising results. One study reported that derivatives with similar structural features displayed IC50 values between 1.35 and 2.18 µM against Mycobacterium tuberculosis .

Pharmacological Profile

The pharmacokinetic properties of 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one have not been extensively characterized; however, preliminary studies suggest favorable profiles regarding solubility and stability.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Pyridin-3-yl)-4-(1,3-thiazole-4-carbonyl)piperazin-2-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. For example:

Nucleophilic Substitution : React a pre-functionalized piperazin-2-one with a pyridinyl moiety under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C) to introduce the pyridin-3-yl group .

Acylation : Couple the thiazole-4-carbonyl group via a carbonyl chloride intermediate. Use anhydrous dichloromethane (DCM) and a catalyst like triethylamine (TEA) to facilitate the reaction .

Critical Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products (e.g., over-acylation).

Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?

- Methodological Answer : Employ a combination of analytical techniques:

- Spectroscopy :

- ¹H/¹³C-NMR : Confirm the presence of the pyridine (δ ~8.5–9.0 ppm for aromatic protons) and thiazole carbonyl (δ ~165–170 ppm for C=O) .

- IR : Identify carbonyl stretches (~1680–1700 cm⁻¹) and aromatic C-H bending.

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺) aligned with the molecular formula (C₁₃H₁₁N₅O₂S; theoretical MW: 301.3 g/mol).

- Elemental Analysis : Ensure C, H, N, S percentages deviate <0.4% from theoretical values .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store the compound in a tightly sealed, light-resistant container under inert gas (argon or nitrogen) at –20°C. Avoid moisture and prolonged exposure to air, as piperazine derivatives are prone to hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data interpretation for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3-(pyridin-2-yl)piperazin-2-one, δ ~3.5–4.5 ppm for piperazine protons) .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and validate experimental peaks .

- Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases, given the thiazole moiety’s potential as a zinc-binding group. Use fluorescence-based assays (e.g., ATPase activity) with positive controls .

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293) .

- Cytotoxicity Profiling : Use MTT assays in cancer (e.g., HeLa) and non-cancerous (e.g., HEK293) cell lines to assess selectivity .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.